molecular formula C11H15NO B2732893 1-[(3As,7aR)-1,3,3a,4,7,7a-hexahydroisoindol-2-yl]prop-2-en-1-one CAS No. 1844197-88-1

1-[(3As,7aR)-1,3,3a,4,7,7a-hexahydroisoindol-2-yl]prop-2-en-1-one

Cat. No. B2732893
CAS RN: 1844197-88-1
M. Wt: 177.247
InChI Key: ZTFOOJFRPBJVQF-AOOOYVTPSA-N
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Description

1-[(3As,7aR)-1,3,3a,4,7,7a-hexahydroisoindol-2-yl]prop-2-en-1-one is a chemical compound that has attracted significant attention in scientific research due to its potential applications in a variety of fields.

Mechanism of Action

The mechanism of action of 1-[(3As,7aR)-1,3,3a,4,7,7a-hexahydroisoindol-2-yl]prop-2-en-1-one is not fully understood. However, studies have suggested that it may work by inhibiting the growth of cancer cells through the induction of apoptosis or cell cycle arrest.
Biochemical and Physiological Effects:
Studies have shown that 1-[(3As,7aR)-1,3,3a,4,7,7a-hexahydroisoindol-2-yl]prop-2-en-1-one has a range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and cause cell cycle arrest. It has also been shown to have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[(3As,7aR)-1,3,3a,4,7,7a-hexahydroisoindol-2-yl]prop-2-en-1-one in lab experiments is its versatility as a building block for the synthesis of complex molecules. It also has potential applications in a variety of fields, making it a valuable compound for interdisciplinary research. However, one limitation is that its mechanism of action is not fully understood, which makes it challenging to optimize its use in medicinal chemistry.

Future Directions

There are several potential future directions for research on 1-[(3As,7aR)-1,3,3a,4,7,7a-hexahydroisoindol-2-yl]prop-2-en-1-one. One direction is to explore its potential as a therapeutic agent for the treatment of cancer. Another direction is to investigate its potential as a building block for the synthesis of novel organic materials with unique optical and electronic properties. Additionally, further research is needed to fully understand its mechanism of action and optimize its use in medicinal chemistry.

Synthesis Methods

The synthesis of 1-[(3As,7aR)-1,3,3a,4,7,7a-hexahydroisoindol-2-yl]prop-2-en-1-one involves the reaction of 2-cyclohexenone with 3,4-dihydroisoquinoline in the presence of a catalyst. The reaction proceeds via a Diels-Alder reaction, followed by dehydration to yield the final product.

Scientific Research Applications

1-[(3As,7aR)-1,3,3a,4,7,7a-hexahydroisoindol-2-yl]prop-2-en-1-one has been studied for its potential applications in a variety of fields including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, this compound has shown promising results as a potential antitumor agent with selective cytotoxicity against cancer cells. In materials science, it has been used as a building block for the synthesis of novel organic materials with unique optical and electronic properties. In organic synthesis, it has been used as a versatile building block for the synthesis of complex molecules.

properties

IUPAC Name

1-[(3aS,7aR)-1,3,3a,4,7,7a-hexahydroisoindol-2-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-2-11(13)12-7-9-5-3-4-6-10(9)8-12/h2-4,9-10H,1,5-8H2/t9-,10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTFOOJFRPBJVQF-AOOOYVTPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CC2CC=CCC2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC(=O)N1C[C@H]2CC=CC[C@H]2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3As,7aR)-1,3,3a,4,7,7a-hexahydroisoindol-2-yl]prop-2-en-1-one

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